molecular formula C17H23BFNO3 B8085545 N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide

Cat. No.: B8085545
M. Wt: 319.2 g/mol
InChI Key: QSIXGLGERNDQHI-UHFFFAOYSA-N
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Description

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide (CAS: 2246828-84-0) is a boronate ester-containing compound with a molecular formula of C₁₇H₂₃BFNO₃. It features a cyclobutanecarboxamide group attached to a fluorinated phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane moiety. This structure makes it a critical intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical synthesis for constructing biaryl linkages . Commercial suppliers like Eon Biotech offer the compound at 95% purity, highlighting its industrial relevance in synthesizing bioactive molecules, including kinase inhibitors and nootropics .

Properties

IUPAC Name

N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BFNO3/c1-16(2)17(3,4)23-18(22-16)12-8-9-14(13(19)10-12)20-15(21)11-6-5-7-11/h8-11H,5-7H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIXGLGERNDQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C3CCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide typically involves a multi-step reaction process. One common approach is a two-step substitution reaction, where the starting material undergoes initial halogenation followed by a subsequent boronic acid derivative formation. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are carefully selected to optimize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium cyanide (NaCN) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid derivative nature makes it valuable in cross-coupling reactions, which are essential for constructing carbon-carbon and carbon-heteroatom bonds.

Biology: In biological research, N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is employed in the study of enzyme inhibitors and receptor ligands. Its unique structure allows for the modulation of biological targets, aiding in the development of new therapeutic agents.

Medicine: . Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its properties are exploited in the creation of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism by which N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide with structurally related compounds, focusing on synthesis, physical properties, and applications:

Compound Key Structural Differences Melting Point (°C) Synthesis Yield Applications References
This compound (Target) Cyclobutanecarboxamide, 2-fluoro substitution 252–253 (analog) 22% (analog) Suzuki coupling intermediate; kinase inhibitor synthesis
N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide 3-fluoro vs. 2-fluoro substitution Not reported Not reported Likely similar reactivity; positional isomer for regioselective coupling
N-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (Intermediate 97) Acetamide group vs. cyclobutanecarboxamide Not reported 67% Simpler carboxamide; higher yield due to reduced steric hindrance
N-(4-(2,2-Dimethyl-4-oxo-tetrahydrothieno[3,2-d]pyrimidin-6-yl)pyridin-2-yl)cyclopropanecarboxamide (Compound 40) Cyclopropanecarboxamide; pyridine-thienopyrimidine core 257–258 41% GSK-3β/IKK-β/ROCK-1 inhibitor; higher yield due to smaller carbocyclic ring
2-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide Methylpropanamide group; no fluorine Not reported Not reported Reduced electronic effects; lower reactivity in electron-deficient couplings

Key Observations:

Structural Impact on Synthesis Yields :

  • The cyclobutanecarboxamide group in the target compound results in a lower synthesis yield (22%) compared to its cyclopropane analog (41%) . This is attributed to increased steric hindrance and ring strain in the cyclobutane moiety, complicating coupling reactions.
  • Simpler carboxamides (e.g., acetamide in Intermediate 97) achieve higher yields (67%) due to reduced steric demands .

Fluorine Substitution Effects: The 2-fluoro substitution in the target compound enhances electron-withdrawing effects, improving stability and reactivity in cross-couplings compared to non-fluorinated analogs (e.g., 2-methylpropanamide) . Positional isomers (2-fluoro vs.

Physical Properties :

  • The cyclobutanecarboxamide analog (melting point: 252–253°C) has a slightly lower melting point than its cyclopropane counterpart (257–258°C), likely due to reduced molecular symmetry and packing efficiency .

Biological and Industrial Relevance :

  • The target compound’s boronate ester moiety is critical for Suzuki-Miyaura couplings in drug discovery, particularly for kinase inhibitors targeting GSK-3β and ROCK-1 .
  • Commercial availability (95% purity) underscores its utility in high-throughput pharmaceutical synthesis .

Biological Activity

N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide is a novel compound with potential applications in medicinal chemistry. Its unique structure incorporates a fluorinated aromatic system and a boron-containing moiety, which may influence its biological activity. This article reviews the available data on its biological properties, including antimicrobial and anticancer activities, as well as its mechanism of action.

Chemical Structure and Properties

The compound features a cyclobutanecarboxamide core linked to a fluorinated phenyl group substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The presence of fluorine enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds. For instance, fluoroaryl derivatives have shown significant activity against various bacterial strains. Although specific data on this compound is limited, related compounds exhibit minimum inhibitory concentrations (MIC) in the range of 16 µM to 128 µM against Staphylococcus aureus and other pathogens .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128Not Detected

Anticancer Activity

Fluorinated compounds are also being investigated for their anticancer properties. Studies suggest that the incorporation of fluorine can modulate the interaction with cellular targets, potentially leading to reduced mutagenicity and enhanced therapeutic effects . The precise anticancer efficacy of this compound remains to be fully elucidated; however, similar compounds have shown promising results in vitro.

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors within cells. The boron atom in the structure is known to participate in enzyme inhibition mechanisms by forming stable complexes with active site residues. The fluorine atom may enhance binding affinity due to its electronegativity and ability to stabilize transition states during enzymatic reactions .

Case Studies

A recent investigation into fluoroaryl compounds demonstrated that their structural modifications significantly affect their biological profiles. For example, introducing different substituents on the phenyl ring altered the MIC values against bacterial strains, suggesting a structure-activity relationship (SAR) that could be explored further for this compound .

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